A Technical Guide to the Chemical Properties of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid
A Technical Guide to the Chemical Properties of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid. This compound is of significant interest to the scientific community, primarily as a major urinary biomarker and Phase I metabolite of several potent indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs).[1][2][3] Understanding its chemical characteristics is paramount for researchers in drug metabolism, forensic toxicology, and drug development. This document details its physicochemical properties, synthesis, analytical characterization, chemical reactivity, and metabolic formation, offering a consolidated resource for scientific professionals.
Introduction and Significance
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid has emerged as a critical analyte in clinical and forensic settings. It is not typically synthesized for its direct pharmacological effects but is rather the metabolic byproduct of potent and often illicitly used synthetic cannabinoids such as 5F-AKB48 (5F-APINACA), 5F-PINACA, and 5F-MDMB-PINACA.[1][4][5][6] The parent compounds undergo extensive Phase I metabolism, where hydrolysis of the terminal amide or ester linkage is a dominant pathway, leading to the formation of this carboxylic acid metabolite.[1][7][8] Its detection in biological matrices is a reliable indicator of exposure to these specific classes of N-pentyl-indazole SCRAs. Therefore, a thorough understanding of its chemical properties is essential for the synthesis of authentic reference standards, the development of robust analytical methods, and the interpretation of toxicological findings.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | N/A |
| CAS Number | 1535166-43-8 | [9] |
| Molecular Formula | C₁₃H₁₅FN₂O₂ | [9] |
| Molecular Weight | 250.27 g/mol | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O | [10][11] |
| Synonyms | 5F-AKB48 N-pentanoic acid, 5F-PINACA carboxylic acid | [1][12] |
Synthesis and Purification
The synthesis of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is crucial for generating analytical reference standards. The most common and direct synthetic route involves the selective N1-alkylation of the indazole-3-carboxylic acid core.
Synthetic Strategy: N1-Alkylation
The primary challenge in the synthesis is achieving regioselective alkylation at the N1 position of the indazole ring over the N2 position or O-alkylation of the carboxylate.[13] The established methodology utilizes a strong base to deprotonate the indazole nitrogen, followed by nucleophilic attack on an appropriate 5-fluoropentyl electrophile.
-
Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is critical.[13][14] This combination facilitates the formation of the indazole anion while minimizing side reactions. Using three equivalents of NaH ensures complete deprotonation of both the indazole N-H and the carboxylic acid O-H, driving the reaction towards the desired N-alkylated product upon addition of the alkyl halide.[14]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid via N1-alkylation.
Materials:
-
Indazole-3-carboxylic acid (starting material)[15]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-5-fluoropentane (alkylating agent)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar and placed under an inert nitrogen atmosphere.
-
Deprotonation: Indazole-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF. Sodium hydride (3.0 equiv) is added portion-wise at room temperature. The mixture is stirred for 1 hour to allow for complete deprotonation, observed by the cessation of hydrogen gas evolution.
-
Alkylation: 1-Bromo-5-fluoropentane (1.3 equiv) is added dropwise to the reaction mixture. The reaction is allowed to stir at room temperature for 21 hours or until LC-MS analysis indicates the complete consumption of the starting material.[13]
-
Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then acidified to pH ~3 with 1 M HCl, which protonates the carboxylic acid product, making it extractable into an organic solvent.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid.
Synthesis and Characterization Workflow
Caption: Workflow for synthesis and validation of the target compound.
Analytical Characterization
Confirmation of the chemical structure and purity is achieved through a combination of chromatographic and spectroscopic techniques.
Mass Spectrometry (MS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the definitive technique for identifying this metabolite in complex matrices.[1]
-
Expected Ionization: In positive ion mode electrospray ionization (ESI+), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.1190.
-
Fragmentation: Tandem MS (MS/MS) of the precursor ion would likely show characteristic fragments resulting from the loss of the carboxylic acid group (-45 Da) and fragmentation along the fluoropentyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the synthesized reference standard. Key expected signals would include:
-
¹H NMR: Aromatic protons on the indazole ring, distinct triplets for the methylene groups of the pentyl chain (with characteristic splitting patterns due to the terminal fluorine), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the fluoropentyl chain, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.
Protocol: LC-MS/MS for Quantification in Biological Matrices
Objective: To detect and quantify 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid in urine samples.
Methodology:
-
Sample Preparation: Urine samples (1 mL) are mixed with an internal standard (e.g., a deuterated analog) and subjected to enzymatic hydrolysis with β-glucuronidase to cleave any Phase II glucuronide conjugates.[12]
-
Extraction: A salting-out liquid-liquid extraction (SALLE) or solid-phase extraction (SPE) is performed to isolate the analyte from the matrix.[12]
-
Chromatography: The extracted sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: The column effluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and accurate quantification.
Chemical Reactivity and Stability
Reactivity of the Carboxylic Acid
The carboxylic acid moiety is the most reactive functional group. It can readily undergo standard derivatization reactions, which can be exploited for analytical purposes or for the synthesis of analogs.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base will yield the corresponding ester.
-
Amide Coupling: The carboxylic acid can be activated (e.g., with coupling reagents like TBTU or HATU) and reacted with an amine to form an amide bond. This is the reverse of the metabolic hydrolysis reaction that forms the compound.[14]
Stability
The compound is generally stable under typical laboratory storage conditions. However, prolonged exposure to strong oxidizing agents or extreme pH should be avoided. As a carboxylic acid, it will be deprotonated and more water-soluble in basic solutions.
Role in Synthetic Cannabinoid Metabolism
The primary relevance of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is its role as a terminal metabolite of numerous SCRAs.
Metabolic Formation Pathway
Synthetic cannabinoids with an indazole-3-carboxamide or -carboxylate structure are rapidly metabolized in the liver. The primary metabolic reaction is the hydrolysis of the ester or amide linkage, catalyzed predominantly by human carboxylesterase 1 (CES1).[7] This biotransformation cleaves the side chain, releasing the core indazole structure with the newly formed carboxylic acid. For compounds with a 5-fluoropentyl tail, this process is often followed by or occurs in parallel with oxidative defluorination and further oxidation of the pentyl chain.[1][2]
Caption: Metabolic hydrolysis of a parent SCRA to its carboxylic acid metabolite.
Toxicological Implications
The formation of this carboxylic acid is a detoxification pathway, as the resulting metabolite generally shows significantly reduced affinity and efficacy at cannabinoid receptors (CB1 and CB2) compared to the parent compound.[4][5][16] Therefore, its presence in high concentrations in urine confirms exposure to a potent parent SCRA and is a critical piece of evidence in forensic investigations and clinical toxicology screenings.
Conclusion
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is a chemically stable molecule whose significance is inextricably linked to its role as a major metabolite of a dangerous class of synthetic drugs. Its core chemical properties—governed by the indazole ring, the fluoropentyl chain, and the carboxylic acid group—dictate the strategies for its synthesis, purification, and analytical detection. The protocols and data presented in this guide provide a foundational resource for scientists working to identify and quantify SCRA exposure, develop new analytical standards, and understand the metabolic fate of these novel psychoactive substances.
References
-
Gamage, T. F., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. British Journal of Pharmacology. Available at: [Link]
-
Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal. Available at: [Link]
-
Gamage, T. F., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Oxford Academic. Available at: [Link]
-
Wagmann, L., et al. (2022). Human phase‐I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F‐EDMB‐PICA and EDMB. Drug Testing and Analysis. Available at: [Link]
-
ResearchGate. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Available at: [Link]
-
Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]
-
Kevin, R. C., et al. (2022). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports. Available at: [Link]
-
Holm, N. B., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes. Journal of Analytical Toxicology. Available at: [Link]
-
Rautio, T., et al. (2022). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. Available at: [Link]
-
ResearchGate. (n.d.). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Available at: [Link]
-
Ametovski, A., et al. (2020). Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity. Frontiers in Pharmacology. Available at: [Link]
-
Illuminated Cell. (n.d.). 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Available at: [Link]
-
CAS Common Chemistry. (n.d.). N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide. Available at: [Link]
-
UNODC. (n.d.). Substance Details N-1-Naphthalenyl-1-(5-fluoropentyl)-1H-indazole-3-carboxamide. Available at: [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
Rautio, T., et al. (2023). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. Available at: [Link]
Sources
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. mdpi.com [mdpi.com]
- 4. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid | Opioid Receptor | 1535166-43-8 | Invivochem [invivochem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Substance Details N-1-Naphthalenyl-1-(5-fluoropentyl)-1H-indazole-3-carboxamide [unodc.org]
- 12. scispace.com [scispace.com]
- 13. diva-portal.org [diva-portal.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

